molecular formula C25H26N6O4 B12167957 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Cat. No.: B12167957
M. Wt: 474.5 g/mol
InChI Key: ZSJZLWOHPMBHCR-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole moieties connected by a propanedihydrazide linker

Preparation Methods

The synthesis of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with a propanedihydrazide precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

Molecular Formula

C25H26N6O4

Molecular Weight

474.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]propanediamide

InChI

InChI=1S/C25H26N6O4/c1-3-13-30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)15-21(33)27-29-23-17-10-6-8-12-19(17)31(14-4-2)25(23)35/h5-12,34-35H,3-4,13-15H2,1-2H3

InChI Key

ZSJZLWOHPMBHCR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O

Origin of Product

United States

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